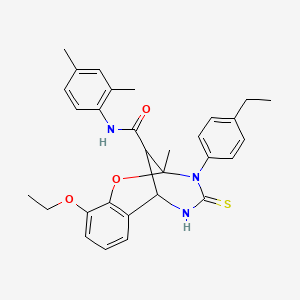
N-(naphthalen-1-yl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-NAPHTHYL)-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE is a complex organic compound belonging to the class of benzothiadiazine derivatives These compounds are known for their diverse applications in medicinal chemistry, particularly due to their biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-NAPHTHYL)-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the benzothiadiazine ring through the condensation of a naphthylamine derivative with a suitable sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-NAPHTHYL)-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiadiazine derivatives, depending on the specific reaction and conditions used .
Wissenschaftliche Forschungsanwendungen
N-(1-Naphthyl)-4-propyl-4H-1,2,4-benzothiadiazin-7-carboxamid-1,1-dioxid hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Es wird auf seine potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle und antivirale Eigenschaften.
Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen untersucht, darunter antihypertensive, antidiabetische und krebshemmende Aktivitäten.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-(1-Naphthyl)-4-propyl-4H-1,2,4-benzothiadiazin-7-carboxamid-1,1-dioxid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Zum Beispiel kann es als KATP-Kanal-Aktivator oder AMPA-Rezeptor-Modulator wirken und zu verschiedenen physiologischen Effekten führen. Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, hängen von der spezifischen biologischen Aktivität ab, die untersucht wird .
Wirkmechanismus
The mechanism of action of N-(1-NAPHTHYL)-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target being studied .
Vergleich Mit ähnlichen Verbindungen
N-(1-Naphthyl)-4-propyl-4H-1,2,4-benzothiadiazin-7-carboxamid-1,1-dioxid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
1,2,4-Benzothiadiazin-1,1-dioxid-Derivate: Diese Verbindungen haben die gleiche Grundstruktur, unterscheiden sich aber in den funktionellen Gruppen, die an den Ring gebunden sind.
Naphthalin-basierte Verbindungen: Diese Verbindungen enthalten das Naphthalin-Ringsystem und können ähnliche biologische Aktivitäten haben.
Propyl-substituierte Verbindungen: Diese Verbindungen enthalten die Propylgruppe und können ähnliche chemische Eigenschaften haben.
Eigenschaften
Molekularformel |
C21H19N3O3S |
|---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
N-naphthalen-1-yl-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H19N3O3S/c1-2-12-24-14-22-28(26,27)20-13-16(10-11-19(20)24)21(25)23-18-9-5-7-15-6-3-4-8-17(15)18/h3-11,13-14H,2,12H2,1H3,(H,23,25) |
InChI-Schlüssel |
UPGWUCIKSFZAIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,3-dimethylphenyl)acetamide](/img/structure/B11223161.png)
![N-(3,5-dimethylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11223173.png)

![1-(4-chlorophenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11223185.png)
![N-isobutyl-5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11223193.png)
![N-tert-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11223197.png)
![N-(1,3-benzodioxol-5-yl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11223205.png)




![1-(4-Fluoro-1H-indazol-3-YL)-4-[4-(pyridin-2-YL)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B11223235.png)

![1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-methyl-6-(piperidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}propan-1-one](/img/structure/B11223248.png)
